N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide
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Overview
Description
N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide is an organic compound that features a benzyl group substituted with a methoxy group and a phenylsulfanyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide typically involves the reaction of 4-methoxybenzyl chloride with thiophenol to form 4-methoxybenzyl phenyl sulfide. This intermediate is then reacted with 3-bromopropanamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s phenylsulfanyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)aniline: Similar structure but lacks the propanamide backbone.
4-methoxybenzyl alcohol: Contains the methoxybenzyl group but lacks the phenylsulfanyl and propanamide groups.
Uniqueness
N-(4-methoxybenzyl)-3-(phenylsulfanyl)propanamide is unique due to the combination of its methoxybenzyl and phenylsulfanyl groups attached to a propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H19NO2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C17H19NO2S/c1-20-15-9-7-14(8-10-15)13-18-17(19)11-12-21-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,19) |
InChI Key |
UREUSTAXIHYYEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCSC2=CC=CC=C2 |
Origin of Product |
United States |
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